2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol
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Overview
Description
2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones. For instance, a common method involves the cyclization of 2-hydroxyacetophenone with formaldehyde under acidic conditions.
Methylation: The introduction of methyl groups can be achieved through alkylation reactions. Methyl iodide or dimethyl sulfate are commonly used methylating agents in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions. For example, the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can convert a methyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include the availability of starting materials, reaction efficiency, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a fully saturated benzofuran derivative. Sodium borohydride is a typical reducing agent.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Halogenation followed by nucleophilic substitution is a common approach.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-4-ol: Lacks the additional methyl groups, which may affect its biological activity and chemical reactivity.
2,2,3-Trimethylbenzofuran: Lacks the hydroxyl group, which may reduce its antioxidant and antimicrobial properties.
2,3,4-Trimethylbenzofuran: Similar structure but different substitution pattern, which can lead to variations in its chemical and biological properties.
Uniqueness
2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
60884-06-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,2,3-trimethyl-3H-1-benzofuran-4-ol |
InChI |
InChI=1S/C11H14O2/c1-7-10-8(12)5-4-6-9(10)13-11(7,2)3/h4-7,12H,1-3H3 |
InChI Key |
PDZGXLPKPKZVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC=C2OC1(C)C)O |
Origin of Product |
United States |
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